2-bromo-2,2-difluoro-N,N-dimethylacetamide

Overview

Description

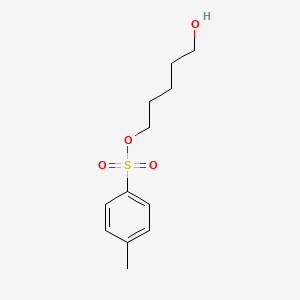

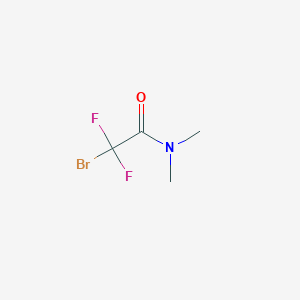

2-bromo-2,2-difluoro-N,N-dimethylacetamide is a chemical compound with the molecular formula C4H6BrF2NO . It has a molecular weight of 202 . The compound is solid in form .

Molecular Structure Analysis

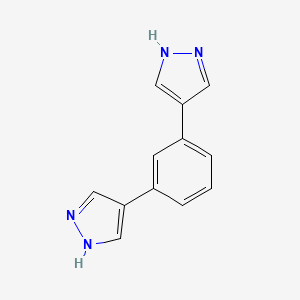

The molecular structure of this compound consists of a bromine atom and two fluorine atoms attached to the same carbon atom, which is also attached to an acetamide group .Physical and Chemical Properties Analysis

This compound has a boiling point of 176 °C and a predicted density of 1.641±0.06 g/cm3 . The pKa is predicted to be -1.37±0.70 .Scientific Research Applications

Environmental Impact of Brominated Compounds

Studies have extensively reviewed the occurrence, environmental fate, and toxicology of novel brominated flame retardants (NBFRs), including their presence in indoor air, dust, consumer goods, and food. These substances, due to their bromination, are of concern for environmental health due to their persistence and potential toxic effects. For instance, the critical review by Zuiderveen et al. (2020) highlights the need for more research on the occurrence, environmental fate, and toxicity of NBFRs to better understand their environmental impact and manage their use responsibly (Zuiderveen, Slootweg, & de Boer, 2020).

Chemical Synthesis and Applications

The review on regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines by Thapa et al. (2014) demonstrates the chemical utility of brominated compounds in synthesizing structurally complex molecules. This study provides insights into the mechanisms and regioselectivity of bromination reactions, important for designing synthetic strategies in organic chemistry (Thapa, Brown, Balestri, & Taylor, 2014).

Pharmacological Research

Bromocriptine, a brominated compound, is used for various pharmacological purposes, including the treatment of type 2 diabetes mellitus (T2DM). It represents a novel therapeutic option by targeting centrally mediated pathways of glucose metabolism. Clinical trials have shown improvements in insulin resistance and glycemic control with bromocriptine treatment, as reviewed by Via et al. (2010), highlighting its significance in the pharmacological management of T2DM (Via, Chandra, Araki, Potenza, & Skamagas, 2010).

Properties

IUPAC Name |

2-bromo-2,2-difluoro-N,N-dimethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrF2NO/c1-8(2)3(9)4(5,6)7/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQYXKWACJEHJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(F)(F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-1-(5-Methylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine](/img/structure/B3175526.png)

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(3-phenylpiperazin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3175560.png)

![1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol](/img/structure/B3175581.png)